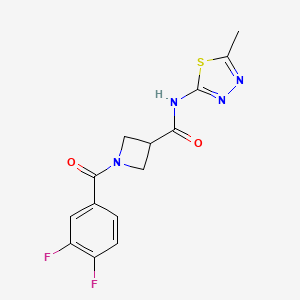

![molecular formula C8H12N2O B2358660 2-Methyl-1,3-diazaspiro[4.4]non-1-EN-4-one CAS No. 759442-73-4](/img/structure/B2358660.png)

2-Methyl-1,3-diazaspiro[4.4]non-1-EN-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

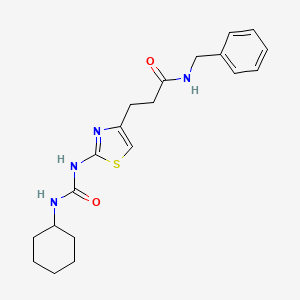

The synthesis of 2-Methyl-1,3-diazaspiro[4.4]non-1-EN-4-one involves the reaction with propargyl alcohol and subsequent treatments leading to the creation of novel bi-heterocyclic systems. This showcases the compound’s utility in synthesizing diverse chemical structures.Molecular Structure Analysis

The molecular structure of 2-Methyl-1,3-diazaspiro[4.4]non-1-EN-4-one is represented by the InChI code1S/C8H12N2O/c1-6-9-7(11)8(10-6)4-2-3-5-8/h10H,1-5H2,(H,9,11) . The compound exhibits different tautomeric forms in solid state and in solution, indicating unique structural dynamics. Chemical Reactions Analysis

The compound is used in the preparation of acetylcholinesterase inhibitors . It is also an impurity found in Irbesartan .Physical And Chemical Properties Analysis

The compound has a molecular weight of 152.2 . It is a powder at room temperature .科学的研究の応用

Organic Synthesis Intermediates

2-Methyl-1,3-diazaspiro[4.4]non-1-EN-4-one serves as an important intermediate in organic synthesis. Its unique spirocyclic structure, which includes both a ketone and a diaza component, makes it a versatile precursor for synthesizing a variety of complex molecules. This compound can undergo various organic transformations, including cyclization reactions, to yield novel organic compounds with potential applications in pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound’s structure is valuable for the design of bioactive molecules. It can be used to create spirocyclic frameworks that are prevalent in many biologically active compounds. The diazaspiro structure is particularly interesting for the development of enzyme inhibitors and receptor modulators, which can lead to new treatments for diseases .

Material Science

The diazaspiro compound can be utilized in material science, particularly in the development of organic semiconductors. Its rigid structure and potential for electronic delocalization make it suitable for creating materials with specific electronic properties, which can be applied in the production of organic light-emitting diodes (OLEDs) and photovoltaic cells .

Catalysis

This compound can act as a ligand for transition metal catalysts. The nitrogen atoms in the diaza moiety can coordinate to metals, forming complexes that are useful in catalytic processes such as hydrogenation, carbon-carbon bond formation, and oxidation reactions. These catalysts can enhance the efficiency and selectivity of chemical transformations .

Agrochemical Research

In agrochemical research, 2-Methyl-1,3-diazaspiro[4.4]non-1-EN-4-one can be modified to produce compounds with pesticidal or herbicidal activity. The spirocyclic structure can be a key element in the development of new active ingredients for crop protection, offering a new approach to managing pests and weeds .

Chemical Biology

Chemical biologists can use this compound as a building block for probing biological systems. It can be incorporated into small molecules that interact with proteins, nucleic acids, or other biomolecules, allowing researchers to study biological processes and identify potential drug targets .

Environmental Chemistry

The compound’s stability and reactivity profile make it suitable for environmental chemistry applications, such as the development of chemical sensors for detecting pollutants or the synthesis of materials that can capture and remove hazardous substances from the environment .

Nanotechnology

Finally, in nanotechnology, 2-Methyl-1,3-diazaspiro[4.4]non-1-EN-4-one can be used to synthesize nanoscale structures. Its ability to form stable, well-defined molecular architectures can be exploited to create nanoparticles or nanocomposites with specific properties for use in electronics, drug delivery, or imaging .

作用機序

Target of Action

The primary target of 2-Methyl-1,3-diazaspiro[4It is structurally similar to 2-butyl-1,3-diazaspiro[44]non-1-en-4-one , which is known to be an intermediate in the synthesis of Irbesartan , a drug used for treating hypertension. Therefore, it’s plausible that 2-Methyl-1,3-diazaspiro[4.4]non-1-EN-4-one might also interact with similar targets.

Mode of Action

The exact mode of action of 2-Methyl-1,3-diazaspiro[4Given its structural similarity to 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one , it may share a similar mode of action

Biochemical Pathways

The specific biochemical pathways affected by 2-Methyl-1,3-diazaspiro[4As an analog of a known intermediate in the synthesis of Irbesartan , it might be involved in similar biochemical pathways.

Result of Action

The molecular and cellular effects of 2-Methyl-1,3-diazaspiro[4Given its structural similarity to 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one , it might exhibit similar effects. More research is needed to confirm this.

特性

IUPAC Name |

2-methyl-1,3-diazaspiro[4.4]non-1-en-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6-9-7(11)8(10-6)4-2-3-5-8/h2-5H2,1H3,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPOIGMABNTJKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2(CCCC2)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2358577.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2358578.png)

![2-[(3R,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpyrrolidin-3-yl]acetic acid](/img/structure/B2358579.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2358598.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(5-(3-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)acrylonitrile](/img/structure/B2358600.png)